(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
The compound “3-{2-[(1S,5R)-9-NITRO-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE” is a complex organic molecule that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the quinazoline core and the attachment of various functional groups. Typical synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and amines.
Functional Group Modifications: Introduction of the nitro group, oxo groups, and other substituents through nitration, oxidation, and other organic reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinazoline derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Therapeutic Potential: Investigated for its potential use in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The nitro group and quinazoline core may play crucial roles in binding to these targets and modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Molecules containing nitro groups attached to aromatic rings.
Uniqueness
This compound’s unique combination of functional groups and structural features may confer specific biological activities not seen in other similar compounds. Its potential therapeutic applications and chemical reactivity make it a subject of interest in scientific research.
Properties
Molecular Formula |
C21H19N5O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[2-[(1S,9R)-5-nitro-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19N5O6/c27-18(11-25-19(28)14-3-1-2-4-15(14)22-21(25)30)23-8-12-7-13(10-23)16-5-6-17(26(31)32)20(29)24(16)9-12/h1-6,12-13H,7-11H2,(H,22,30)/t12-,13+/m1/s1 |
InChI Key |
MYPWPHBLSVSGHY-OLZOCXBDSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=C(C(=O)N3C2)[N+](=O)[O-])C(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1C2CN(CC1C3=CC=C(C(=O)N3C2)[N+](=O)[O-])C(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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